molecular formula C14H18N6O B563923 Abacavir-d4 CAS No. 1217731-56-0

Abacavir-d4

カタログ番号 B563923
CAS番号: 1217731-56-0
分子量: 290.363
InChIキー: MCGSCOLBFJQGHM-ZOTQTBSBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Abacavir-d4 is a deuterium-labeled version of Abacavir, which is a potent nucleoside analog reverse-transcriptase inhibitor (NRTI) used in the treatment of HIV . It is intended for use as an internal standard for the quantification of abacavir .


Synthesis Analysis

The synthesis of Abacavir-d4 involves biocatalytic methods that have been applied to the production of FDA-approved anti-viral drugs and their intermediates . Another synthetic methodology used for the synthesis of abacavir involves carbocyclic nucleosides .


Molecular Structure Analysis

Abacavir-d4 has a molecular formula of C14H14D4N6O . It is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring .


Chemical Reactions Analysis

Abacavir-d4 is intended for use as an internal standard for the quantification of abacavir by GC- or LC-MS . Abacavir samples were subjected to oxidation and subsequently analysed using chromatography with mass detection .


Physical And Chemical Properties Analysis

Abacavir-d4 has a molecular weight of 290.36 and a formula of C14H14D4N6O .

科学的研究の応用

1. Anti-HIV Activity

Abacavir, a guanosine analogue HIV-1 reverse transcriptase inhibitor, exhibits potent anti-HIV activity. It has been found effective in inhibiting HIV-1 replication in peripheral blood mononuclear cells and monocyte-derived macrophages, especially when combined with other antiretroviral drugs or inhibitors of nucleoside metabolism. This combination approach is suggested as a significant strategy in treating HIV infection (Margolis et al., 1999).

2. Molecular Mechanism of Inhibition and Drug Resistance

Abacavir is metabolized to carbovir triphosphate (CBVTP), which acts on HIV-1 reverse transcriptase as a molecular target, resulting in chain termination of DNA synthesis. Studies on the molecular mechanism of abacavir have provided insights into drug resistance, especially in the context of mutations like M184V in HIV-1 RT. This understanding has been crucial in the development of novel prodrugs and strategies to combat HIV drug resistance (Ray et al., 2002).

3. Pharmacogenetics and Personalized Medicine

Research into the genetic susceptibility to abacavir hypersensitivity has led to the identification of specific genetic markers, such as HLA-B5701, which are strongly associated with this adverse reaction. This has enabled the implementation of HLA-B5701 screening as a routine procedure before abacavir treatment, reducing the incidence of hypersensitivity reactions and exemplifying the successful application of pharmacogenetics in personalized medicine (Guo et al., 2013).

4. Metabolism and Bioactivation

Abacavir's metabolism involves oxidation steps leading to the formation of carboxylic acid via an aldehyde intermediate. The metabolic process, mediated by human alcohol dehydrogenase isozymes, results in the generation of reactive metabolites that may contribute to abacavir's hypersensitivity reactions. Understanding this metabolism has implications for predicting and managing abacavir toxicity (Walsh et al., 2002).

5. Cardiovascular Disease Association

Studies have investigated the association between abacavir therapy and the risk of cardiovascular diseases, particularly myocardial infarction. These investigations involve evaluating biomarkers and understanding the potential pathogenetic mechanisms that might underlie this association, which remains a topic of ongoing research and debate (Behrens & Reiss, 2010).

6. Antiviral Potency Enhancement

The application of pronucleotide technology to abacavir, creating phosphoramidate ProTides, has significantly enhanced its antiviral potency. This advancement demonstrates the potential of chemical modifications in improving the efficacy of existing antiviral drugs (Mcguigan et al., 2005).

作用機序

Target of Action

Abacavir-d4, like its parent compound Abacavir, is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of Abacavir-d4 is the HIV-1 reverse transcriptase enzyme .

Mode of Action

Abacavir-d4 is converted intracellularly by cellular enzymes into its active metabolite, carbovir triphosphate . This active metabolite competes for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .

Biochemical Pathways

Abacavir-d4 affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This results in a decrease in viral load and a slowdown in the progression of the disease .

Pharmacokinetics

Abacavir-d4 shares similar pharmacokinetic properties with Abacavir. It is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of Abacavir is approximately 83% . Abacavir is primarily metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of Abacavir is approximately 1.5 hours .

Result of Action

The result of Abacavir-d4’s action is a decrease in HIV-1 viral load, which retards or prevents the damage to the immune system and reduces the risk of developing AIDS . It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection .

Action Environment

The action of Abacavir-d4, like other antiretroviral drugs, can be influenced by various environmental factors. These factors can include the presence of other medications, patient adherence to medication schedules, and individual patient characteristics such as weight and overall health status . .

Safety and Hazards

Abacavir-d4 may cause an allergic skin reaction and serious eye damage. It is suspected of causing genetic defects, causing cancer, and damaging the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

Abacavir-d4 is used for research purposes, particularly in the study of HIV treatment. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . There are ongoing studies on the efficacy and safety of abacavir-containing combination antiretroviral therapy as first-line treatment of HIV infected children and adolescents . Another study focuses on abacavir/lamivudine plus darunavir/ritonavir or raltegravir in HIV-positive drug-naïve patients .

特性

IUPAC Name

[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-ZOTQTBSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。